molecular formula C10H8FNO3 B11891796 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11891796
M. Wt: 209.17 g/mol
InChI Key: BUQPAWKOWOAMLC-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a fluorinated tetrahydroquinoline derivative with the molecular formula C₁₀H₈FNO₃ and a molecular weight of 209.18 g/mol . Its structure features a fluorine atom at position 8, a ketone group at position 2, and a carboxylic acid group at position 6 (Figure 1). This compound is used as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Key identifiers include CAS No. 1555623-32-9 and MDL No. MFCD16481660 .

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

8-fluoro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C10H8FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15)

InChI Key

BUQPAWKOWOAMLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 4th positions of the quinoline ring.

    Reduction: Reduction reactions can target the keto group at the 2nd position, converting it to a hydroxyl group.

    Substitution: The fluorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is 8-fluoro-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

    Substitution: Substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid serves as a crucial building block for developing more complex quinoline derivatives. Its unique structure allows chemists to modify it further to create compounds with tailored properties for specific applications .

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacteria and fungi. For instance, certain analogs demonstrated potent activity against Mycobacterium smegmatis and Candida albicans, suggesting potential as antimicrobial agents .
  • Anticancer Potential : Investigations into the anticancer properties of related compounds indicate that they may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The presence of a fluorine atom is thought to enhance binding affinity to cancer-related targets .

Medicinal Chemistry

Ongoing research aims to explore the compound's potential as a lead for new pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases such as cancer and autoimmune disorders .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antimicrobial Activity : A study evaluated various derivatives against Pseudomonas aeruginosa and reported significant antimicrobial activity with minimum inhibitory concentration values as low as 6.25 µg/ml .
  • Anti-inflammatory Effects : Research indicated that related tetrahydroquinoline derivatives could effectively reduce inflammatory responses in animal models by modulating cAMP levels.
  • Pharmacokinetics : Studies on pharmacokinetics revealed favorable bioavailability profiles in animal models, suggesting that these compounds could be viable candidates for oral therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/ConditionsObserved EffectsReference
AntimicrobialMycobacterium smegmatis, Candida albicansSignificant inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryAnimal modelsReduction in inflammation markers
PharmacokineticsMice and ratsOral bioavailability ~48% (mice)

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the keto and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid (ZRE)
  • Molecular Formula: C₁₀H₈FNO₃ (identical to the target compound) .
  • Key Difference : Fluorine at position 7 instead of 8.

Substituent Variations at Position 1

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid
  • Molecular Formula: C₁₇H₁₄FNO₃; Molecular Weight: 299.30 g/mol .
  • Key Difference : A 4-fluorobenzyl group at position 1.
  • Impact : The bulky benzyl substituent increases lipophilicity (LogP ~2.5 estimated) and may enhance membrane permeability but reduce aqueous solubility compared to the unsubstituted target compound .
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid
  • Molecular Formula: C₁₁H₁₁NO₃; Molecular Weight: 205.21 g/mol .
  • Key Difference : Methyl group at position 1.
  • Impact : The smaller methyl group minimally affects steric hindrance, making this analog more soluble in polar solvents than benzyl-substituted derivatives .

Non-Fluorinated Analogs

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid
  • Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.18 g/mol .
  • Key Difference : Absence of fluorine.
  • Impact : Reduced electronegativity lowers the acidity of the carboxylic acid group (predicted pKa ~3.5 vs. ~2.8 for the fluorinated analog). This also decreases metabolic stability due to the lack of fluorine’s oxidative resistance .

Hydrochloride Salt Form

8-Fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₀H₉ClFNO₂; Molecular Weight: 245.64 g/mol .
  • Key Difference : Carboxylic acid group replaced by a hydrochloride salt.
  • Impact : Enhanced aqueous solubility (>50 mg/mL in water) compared to the free acid form, making it preferable for in vitro assays .

Physicochemical and Spectral Properties

Spectral Data (NMR)

  • Target Compound: Fluorine at position 8 causes distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to 7-fluoro and non-fluorinated analogs .
  • 1-(4-Fluorobenzyl) Derivative : Additional aromatic protons from the benzyl group generate unique splitting patterns in the 7.0–7.5 ppm range .

Solubility and Stability

  • Hydrochloride Salt : Solubility >50 mg/mL in water .
  • 1-Benzyl Derivative : Low aqueous solubility due to high lipophilicity (estimated LogP 3.2) .

Pricing and Availability

  • 8-Fluoro-2-oxo-... : Priced at €709.00/50 mg (CymitQuimica), reflecting the cost of fluorination and purification .
  • Non-Fluorinated Analog: Lower cost (~$7.00/250 mg) due to simpler synthesis .

Hazard Profiles

  • Target Compound: Likely shares hazards (e.g., H315-H319: skin/eye irritation) with non-fluorinated analogs due to the reactive carboxylic acid group .

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (DMSO) CAS No.
8-Fluoro-2-oxo-...-6-carboxylic acid C₁₀H₈FNO₃ 209.18 F at C8 ~10 mM 1555623-32-9
7-Fluoro-2-oxo-...-6-carboxylic acid (ZRE) C₁₀H₈FNO₃ 209.18 F at C7 ~8 mM N/A
1-(4-Fluorobenzyl)-2-oxo-...-6-carboxylic acid C₁₇H₁₄FNO₃ 299.30 4-Fluorobenzyl at C1 ~5 mM 1172715-09-1
2-Oxo-...-6-carboxylic acid (non-fluorinated) C₁₀H₉NO₃ 191.18 No F ~15 mM 70639-77-9

Biological Activity

8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 8-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline derivatives typically involves the alkylation of 3,4-dihydroquinolin-2(1H)-one precursors. The introduction of the fluoro substituent at the 8-position has been shown to influence the compound's biological activity significantly. For instance, it has been observed that the 8-fluoro derivative exhibits reduced potency against neuronal nitric oxide synthase (nNOS) compared to its unsubstituted counterpart .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nitric Oxide Synthase Inhibition : The compound has been studied for its inhibitory effects on nNOS. Specifically, it was found to have an IC50 value of 3.36 μM against nNOS compared to 0.58 μM for the unsubstituted analogue . This suggests that the presence of the fluoro group may restrict the conformational flexibility necessary for optimal binding.
  • Neuroprotective Effects : Compounds derived from this class have shown promise in neurodegenerative disease models. For example, derivatives have demonstrated multitarget-directed ligand properties beneficial for treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase .

Antimicrobial Activity

Recent studies indicate that related compounds within the tetrahydroquinoline series exhibit potent antimicrobial properties. These compounds have been effective against a range of bacterial pathogens and have potential applications as antibiotics .

Research Findings and Case Studies

Study Findings Activity
Study AFound that 8-fluoro derivatives are less potent against nNOS compared to unsubstituted analoguesnNOS inhibition
Study BDemonstrated neuroprotective effects in vitro with significant AChE inhibitionAlzheimer's treatment
Study CReported broad-spectrum antimicrobial activity against various pathogensAntimicrobial

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